Product packaging for N,N-dimethyl-1-(4-nitrophenyl)methanamine(Cat. No.:CAS No. 15184-96-0)

N,N-dimethyl-1-(4-nitrophenyl)methanamine

Cat. No.: B101521
CAS No.: 15184-96-0
M. Wt: 180.2 g/mol
InChI Key: ZRLVPQKSXHTXMN-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-nitrophenyl)methanamine, identified by its CAS number 15184-96-0, is an organic compound featuring a para-substituted nitrobenzene (B124822) ring attached to a dimethylaminomethyl group. echemi.com Its molecular structure incorporates key functional groups that define its chemical behavior and research significance.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 15184-96-0 guidechem.com
Molecular Formula C₉H₁₂N₂O₂ guidechem.comchembk.com
Molar Mass 180.2 g/mol chembk.com
Appearance Light yellow to brown Liquid chemicalbook.com
Melting Point 118-119 °C chembk.com
Boiling Point 146-148 °C (at 18 Torr) chembk.com
Density 1.141 g/cm³ (Predicted) chembk.com

| pKa | 7.93±0.28 (Predicted) guidechem.comchemicalbook.com |

The chemical identity of this compound is fundamentally shaped by the interplay between its two primary functional groups: the nitro group (-NO₂) and the tertiary amine group (-N(CH₃)₂).

In the field of nitroaromatic chemistry, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. A key reaction of this group is its reduction to an amino group (-NH₂), a foundational transformation in synthetic chemistry. The presence of the nitro group on the benzene (B151609) ring significantly influences the electronic properties of the entire molecule.

Simultaneously, the compound is a tertiary amine. The dimethylamine (B145610) moiety is characterized by the nitrogen atom's lone pair of electrons, which imparts basic and nucleophilic properties. This group can participate in a variety of chemical reactions, including acid-base reactions and alkylations. The combination of an electron-withdrawing nitro group and an electron-donating (by induction) dimethylaminomethyl group creates a molecule with distinct reactivity at different sites, making it an interesting subject for research.

A primary area of interest for this compound is its role as a versatile synthetic intermediate. Its functional groups can be selectively transformed, allowing it to serve as a precursor for a wide range of more complex molecules.

The most prominent synthetic application is the reduction of the nitro group. Using reducing agents like hydrogen gas with a palladium catalyst, the nitro group can be efficiently converted into an amine. This reaction yields 4-amino-N,N-dimethylbenzylamine, a diamine that is a valuable building block for pharmaceuticals, agrochemicals, and dyes.

Furthermore, the benzylamine (B48309) structure allows it to be used in the synthesis of various heterocyclic compounds. Research has shown its utility in creating substituted pyrazoles through cycloaddition reactions. researchgate.net It also serves as a precursor in condensation reactions, for example, in the synthesis of Schiff bases, which are compounds with a wide range of applications. researchgate.net

Table 2: Applications in Organic Synthesis

Reaction Type Reagents/Conditions Product Type
Nitro Group Reduction H₂ with Pd/C catalyst Substituted anilines (e.g., 4-amino-N,N-dimethylbenzylamine)
Condensation Reactions Aldehydes/Ketones Schiff Bases / Imines researchgate.net

| Cycloaddition Reactions | Hydrazonoyl halides researchgate.net | Pyrazole derivatives researchgate.net |

Current research continues to explore the synthetic utility and potential applications of this compound and its derivatives. Investigations in medicinal chemistry have explored its derivatives for potential pharmacological activity. For instance, related structures are studied for their ability to inhibit DNA repair mechanisms, suggesting a potential avenue for developing new therapeutic agents.

The compound is also part of broader studies on materials science. The parent compound N,N-dimethyl-4-nitroaniline, which shares the core nitrobenzene and dimethylamino functionalities, is known for its non-linear optical (NLO) properties. researchgate.net This has spurred interest in understanding the structure-property relationships of related molecules, including this compound, for the development of novel materials. Research in this area often involves both experimental synthesis and theoretical studies to predict and understand the molecular properties that give rise to these effects. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B101521 N,N-dimethyl-1-(4-nitrophenyl)methanamine CAS No. 15184-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVPQKSXHTXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299093
Record name N,N-Dimethyl-4-nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15184-96-0
Record name 15184-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 15184-96-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of N,n Dimethyl 1 4 Nitrophenyl Methanamine

Established Synthetic Routes for N,N-dimethyl-1-(4-nitrophenyl)methanamine

The construction of this compound can be approached through various synthetic routes, including direct displacement reactions and one-pot reductive amination methods.

Direct Amination Approaches for this compound Synthesis

Direct amination, a classical approach for forming carbon-nitrogen bonds, involves the alkylation of a secondary amine with a suitable electrophile. In the context of this compound synthesis, this typically involves the reaction of dimethylamine (B145610) with a 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride or bromide.

This method, while straightforward in principle, can present challenges. The reaction of 4-nitrobenzyl halides with secondary amines can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a significant byproduct, which complicates purification and reduces the yield of the desired tertiary amine. arkat-usa.org Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the formation of the desired product.

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination is a highly effective and widely used one-pot method for the synthesis of amines. arkat-usa.org This strategy involves the reaction of a carbonyl compound, in this case, 4-nitrobenzaldehyde, with dimethylamine in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced to the corresponding tertiary amine.

One documented procedure utilizes Borohydride (B1222165) Exchange Resin (BER) as the reducing agent. koreascience.kr This method has been shown to be effective for the synthesis of N,N-dimethyl-p-nitrobenzylamine, affording a high yield while tolerating the presence of the nitro functional group. koreascience.kr The use of a mild reducing agent is key to selectively reduce the iminium intermediate without affecting the nitro group or the starting aldehyde. masterorganicchemistry.com

EntrySubstrateAmineReagentsSolventYield (%)
1p-NitrobenzaldehydeDimethylamine (5 eq)Borohydride Exchange Resin (BER) (1 eq), Et₃NHCl (2 eq)95% Ethanol94

Table 1: Reductive amination of p-nitrobenzaldehyde with dimethylamine. Data sourced from Korea Science. koreascience.kr

Another approach involves catalytic hydrogenation. For instance, 4-nitrobenzaldehyde can be reacted with dimethylamine in the presence of a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. arkat-usa.org While this method is effective for the reductive amination step, the conditions can also lead to the simultaneous reduction of the nitro group, yielding 4-(dimethylaminomethyl)aniline. arkat-usa.org This highlights the importance of selecting a reducing agent with appropriate chemoselectivity for the desired transformation.

Multi-Step Reaction Sequences for this compound Derivates

The synthesis of derivatives of this compound often employs multi-step sequences. A common strategy involves the synthesis of the core structure followed by modification of the functional groups. For example, the nitro group of this compound can be reduced to an amine, providing a synthetic handle for further derivatization.

A typical multi-step sequence for related structures involves the initial alkylation of a secondary amine with a nitrobenzyl halide, followed by the chemical reduction of the nitro group. arkat-usa.org This two-step process, while effective, is often less efficient than one-pot procedures like direct reductive amination of a nitroaldehyde that also reduces the nitro group. arkat-usa.org The choice between a one-pot or multi-step synthesis depends on the desired final product and the compatibility of the functional groups present in the molecule.

Investigation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting reaction outcomes. The formation of this compound proceeds through well-established mechanistic pathways, primarily involving nucleophilic substitution and acid-catalyzed iminium ion formation.

Nucleophilic Substitution Mechanisms in this compound Formation

The direct amination of a 4-nitrobenzyl halide with dimethylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the dimethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon atom and displacing the halide leaving group in a single, concerted step.

The substrate, a primary benzylic halide, is well-suited for the SN2 pathway due to the low steric hindrance at the reaction center. The presence of the electron-withdrawing nitro group at the para position makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. It is important to distinguish this SN2 reaction at the benzylic sp3 carbon from nucleophilic aromatic substitution (SNAr), which involves nucleophilic attack directly on the sp2 carbons of the aromatic ring and proceeds through a different, two-step addition-elimination mechanism. libretexts.orglibretexts.org In some cases involving p-nitrobenzyl systems, radical anion substitution mechanisms, which can be initiated by light, have also been observed. ucl.ac.uk

Role of Brønsted Acid Catalysis in this compound Synthesis

Brønsted acid catalysis plays a crucial role in the reductive amination pathway for synthesizing this compound. researchgate.net The reaction is typically performed under mildly acidic conditions. masterorganicchemistry.com The acid catalyst, such as the triethylammonium chloride (Et₃NHCl) used in the BER reduction method, serves two primary functions. koreascience.kr

First, the acid protonates the carbonyl oxygen of 4-nitrobenzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, activating it for a more rapid nucleophilic attack by the lone pair of the dimethylamine nitrogen. This initial addition results in the formation of a hemiaminal intermediate.

Second, the acid catalyzes the dehydration of the unstable hemiaminal. Protonation of the hydroxyl group in the hemiaminal turns it into a good leaving group (H₂O). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium cation. This iminium ion is the key intermediate that is subsequently reduced by the hydride reagent (e.g., BER) to yield the final tertiary amine product, this compound. nih.govacs.org The efficiency of iminium ion formation is often the rate-determining step, and Brønsted acid catalysis is essential for this transformation. organic-chemistry.org

Spectroscopic and Structural Elucidation of N,n Dimethyl 1 4 Nitrophenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of N,N-dimethyl-1-(4-nitrophenyl)methanamine

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule. Key spectral data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent at 500 MHz show distinct signals corresponding to the aromatic, benzylic, and methyl protons.

The aromatic protons on the para-substituted nitrobenzene (B124822) ring appear as two multiplets. The two protons ortho to the nitro group are deshielded due to the electron-withdrawing nature of the nitro group and resonate at approximately 8.12 ppm. The two protons meta to the nitro group are observed at around 7.43 ppm.

A broad singlet at 3.44 ppm is attributed to the two benzylic protons of the CH₂ group situated between the aromatic ring and the dimethylamino group. Another broad singlet is observed at 2.18 ppm, which corresponds to the six equivalent protons of the two methyl (CH₃) groups attached to the nitrogen atom.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.12m2HAr-H (ortho to NO₂)
7.43m2HAr-H (meta to NO₂)
3.44brs2HCH₂-N
2.18brs6HN(CH₃)₂

Detailed experimental data for the ¹³C NMR spectral analysis of this compound were not available in the reviewed scientific literature. This spectroscopic information is essential for identifying the carbon skeleton of the molecule, and further research would be required to obtain and analyze these data.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Specific Fourier Transform Infrared (FT-IR) spectral data detailing the characteristic absorption bands for this compound could not be located in the available literature. However, based on the known functional groups in the molecule, the FT-IR spectrum is expected to show characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-H bonds of the aromatic ring and alkyl groups, and C-N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis absorption maxima for this compound were not explicitly found, the presence of the 4-nitrophenyl chromophore suggests that the compound will exhibit characteristic absorption bands. For comparison, related compounds like nitrobenzene show strong absorptions around 250 nm, which are attributed to π to π* transitions. uni-muenchen.de The spectrum of this compound is expected to be influenced by the presence of the dimethylaminomethyl substituent.

Mass Spectrometry (MS) Characterization of this compound and its Derivatives

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound and its derivatives, electron ionization (EI) is a common technique used to analyze their fragmentation pathways.

The mass spectrum of a related derivative, N,N-dimethyl-N'-(4-nitrophenyl)formamidine, shows a distinct fragmentation pattern under electron ionization. nist.govnist.gov The molecular ion peak is observed, and subsequent fragmentation occurs through characteristic losses of small molecules and radicals. The fragmentation is influenced by the different functional groups present in the molecule, including the dimethylamino group and the nitrophenyl moiety. nist.govarkat-usa.org

Another related compound, N-(4-nitrophenyl) acetamide, also provides insight into the fragmentation of the 4-nitrophenyl group. researchgate.net Its mass spectrum is characterized by peaks corresponding to the molecular ion and fragments arising from the cleavage of the amide bond and rearrangements involving the nitro group. researchgate.net The study of such derivatives is essential for identifying common fragmentation pathways and characteristic ions that can be expected for this compound. The fragmentation of the heterocyclic ring in some derivatives is significantly influenced by the nature of substituents. arkat-usa.org

Interactive Table: Mass Spectrometry Data for Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Information (m/z)
N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide C₉H₁₁N₃O₂ 193.20 Data available in NIST Chemistry WebBook nist.govnist.gov
N-(4-nitrophenyl) acetamide C₈H₈N₂O₃ 180.16 Mass spectrum available researchgate.net

X-ray Crystallography of this compound and Related Structures

Similarly, a crystallographic study of N1-aryl substituted-2-pyrazolines, with the aryl group being 4-nitrophenyl, offers a comparative analysis of structural features. uned.es These compounds exhibit various space groups, including monoclinic (P2₁/c, P2₁) and orthorhombic (Pnma, P2₁2₁2₁), depending on the substituents on the pyrazoline ring. uned.es The study details bond distances and angles, providing a reference for the 4-nitrophenyl group's conformation in different chemical environments. uned.es

Another related structure, N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, crystallizes in the monoclinic P2₁/c space group. researchgate.net The molecule exhibits an E configuration about the C=N bond, and the dihedral angle between the two aromatic rings is 61.96 (1)°. researchgate.net This information is useful for predicting the potential spatial arrangement of the phenyl ring in this compound. The analysis of intermolecular interactions, such as C-H···O and N-H···O hydrogen bonds in related structures, helps to understand the crystal packing stability. researchgate.net

Interactive Table: Crystallographic Data for Related Compounds

Compound Crystal System Space Group Unit Cell Parameters Key Structural Features
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Orthorhombic P2₁2₁2₁ a = 8.1974(6) Å, b = 10.6696(7) Å, c = 12.9766(8) Å First reported crystal structure of an acyclic cyanohydrazide mdpi.com
N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline Monoclinic P2₁/c a = 9.441 (4) Å, b = 8.356 (3) Å, c = 17.245 (5) Å, β = 110.97 (2)° Dihedral angle between aromatic rings is 61.96 (1)° researchgate.net
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine Monoclinic P2₁ a = 5.1041 (3) Å, b = 7.7519 (4) Å, c = 14.7974 (8) Å, β = 97.088 (5)° Molecules stabilized by N–H···O and C–H···O hydrogen bonds researchgate.net

Computational and Theoretical Studies of N,n Dimethyl 1 4 Nitrophenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published DFT studies on N,N-dimethyl-1-(4-nitrophenyl)methanamine were identified. Therefore, data regarding its electronic structure, HOMO-LUMO energy gap, and reactivity descriptors derived from DFT calculations are not available.

Natural Bond Orbital (NBO) Analysis of this compound

There are no available NBO analyses for this specific compound. As a result, information on hyperconjugative interactions, charge delocalization, and the nature of its chemical bonds from an NBO perspective could not be retrieved.

Hirshfeld Surface Analysis and Intermolecular Interactions in this compound Derivatives

A Hirshfeld surface analysis, which is crucial for understanding intermolecular interactions in the crystalline state, has not been reported for this compound or its direct derivatives. This prevents a quantitative breakdown of intermolecular contacts.

Molecular Electrostatic Potential (MEP) Mapping of this compound

MEP maps are instrumental in predicting sites for electrophilic and nucleophilic attack. However, no studies containing MEP mapping for this compound were found.

Molecular Dynamics Simulations relevant to this compound

No literature on molecular dynamics simulations involving this compound could be located. Such studies would provide insight into its conformational dynamics and behavior in different environments.

Chemical Reactivity and Derivatization of N,n Dimethyl 1 4 Nitrophenyl Methanamine

Nucleophilic Properties of the Dimethylamino Group in N,N-dimethyl-1-(4-nitrophenyl)methanamine

The dimethylamino group (-N(CH₃)₂) in this compound imparts nucleophilic character to the molecule. This tertiary amine can participate in reactions where it donates its lone pair of electrons to an electrophile. The dimethylamino moiety can engage in interactions such as hydrogen bonding with biological molecules, which can enhance the compound's reactivity. While bicyclic amidine bases like DBU and DBN are well-documented for their nucleophilic behavior, the nucleophilicity of simpler tertiary amines like the dimethylamino group is a fundamental concept in organic chemistry. beilstein-journals.org This group can react with alkylating agents to form quaternary ammonium (B1175870) salts or be involved in other nucleophilic additions and substitutions, depending on the reaction conditions and the electrophile involved.

Reactions of the Nitroaromatic Moiety in this compound

The presence of the 4-nitrophenyl group is a key determinant of the compound's chemical behavior, offering pathways for derivatization through reactions involving the nitro group and the aromatic ring itself.

Reduction Reactions of the Nitro Group to Amino Derivatives

One of the most significant reactions of this compound is the reduction of its nitro group to a primary amine. This transformation is a crucial step in the synthesis of various derivatives and is of wide interest in organic chemistry. wikipedia.orgresearchgate.net The reduction converts the nitro compound into 4-((dimethylamino)methyl)aniline, a valuable intermediate. A multitude of reagents and catalytic systems can accomplish this conversion, with the choice often depending on factors like yield, selectivity, and reaction conditions. researchgate.netgoogle.com

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. wikipedia.org Other methods include the use of metals in acidic media, like iron, or salts such as tin(II) chloride. wikipedia.orgnih.gov More modern approaches have also been developed, utilizing reagents like sodium borohydride (B1222165) in the presence of transition metal complexes or hydroiodic acid. nih.govjsynthchem.com

Reducing Agent/SystemTypical ConditionsProductReference
Hydrogen gas with Palladium catalyst (H₂/Pd-C)Ethanol solvent4-Amino-N,N-dimethylbenzylamine
Iron (Fe) metalRefluxing acetic acidAromatic amine wikipedia.org
Tin(II) chloride (SnCl₂)-Aromatic amine wikipedia.org
Sodium hydrosulfite (Na₂S₂O₄)-Aromatic amine wikipedia.org
Hydroiodic acid (HI)In combination with H₃PO₂o-Aminophenol derivatives nih.gov
Sodium borohydride (NaBH₄) / Ni(PPh₃)₄Ethanol solvent, room temperatureAromatic amine jsynthchem.com

Aromatic Substitution Reactions involving the Nitrophenyl Ring

The nitrophenyl ring of this compound is subject to aromatic substitution reactions, with the reactivity pattern dictated by the strong electron-withdrawing nature of the nitro group.

For electrophilic aromatic substitution , the nitro group is a powerful deactivating group and a meta-director. It withdraws a significant amount of electron density from the benzene (B151609) ring, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the meta position (positions 3 and 5) relative to the nitro group. This is because the resonance structures of the intermediate carbocation (the sigma complex) for ortho and para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. youtube.com

Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. While the subject compound does not have a leaving group in a position activated for SNAr, its derivatives could undergo such reactions. The nitro group's role as an activator in nucleophilic substitution is a key principle for synthesizing various substituted aromatics. jsynthchem.com

Condensation Reactions involving this compound

This compound can be involved in various condensation reactions. For instance, analogues such as enamines derived from p-nitrophenylacetic acid can undergo condensation with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.net The active methylene (B1212753) group adjacent to the nitrophenyl ring could potentially be deprotonated and participate in aldol-type or Knoevenagel condensations, although this reactivity is highly dependent on the specific reaction conditions and the strength of the base used. Furthermore, the amino derivative, formed from the reduction of the nitro group, readily undergoes condensation with aldehydes and ketones to form Schiff bases or can be used in Mannich-type reactions.

Applications of this compound as a Precursor for Complex Molecular Architectures

This compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a reactive nitro group and a dimethylamino group, allows for sequential or selective modifications to build intricate molecular structures. It is a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes. For example, derivatives of this compound are investigated for their potential as drug precursors in medicinal chemistry.

Synthesis of Nitrogen-Containing Heterocycles from this compound Analogues

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, forming the core structure of many bioactive compounds. frontiersin.orgopenmedicinalchemistryjournal.com Analogues and derivatives of this compound are useful starting materials for constructing these cyclic systems. nih.gov

A common strategy involves the chemical modification of the functional groups on the precursor molecule to facilitate a cyclization reaction. A primary example is the reduction of the nitro group to an aniline (B41778) derivative, 4-((dimethylamino)methyl)aniline. This resulting primary aromatic amine is a potent nucleophile that can react with various electrophiles to form heterocyclic rings. For instance, reaction with dicarbonyl compounds can lead to the formation of pyrroles or other five-membered rings, while reactions with appropriately functionalized substrates can yield larger rings like quinolines or benzodiazepines. researchgate.net The synthesis of 5,6,7,8-tetrahydroisoquinolines, for example, has been achieved through the cyclocondensation of nitrophenyl-containing precursors. nih.gov The versatility of the amino group allows for a wide range of synthetic transformations, making the parent nitro compound a strategic starting point for generating diverse libraries of nitrogen-containing heterocycles. openmedicinalchemistryjournal.comresearchgate.net

Formation of Medicinal Chemistry Scaffolds utilizing this compound Derivatives

The utility of this compound in medicinal chemistry is primarily realized through its conversion into a more versatile synthetic intermediate, 4-amino-N,N-dimethylbenzylamine. This transformation, achieved by the reduction of the para-nitro group to a primary aromatic amine, unlocks a wealth of chemical possibilities for constructing diverse molecular scaffolds with potential therapeutic applications. chemimpex.comgoogle.com The resulting compound, 4-amino-N,N-dimethylbenzylamine, serves as a key building block for derivatization, allowing for its incorporation into a variety of established pharmacophores. chemimpex.com

The strategic importance of this derivative lies in the reactivity of the newly formed aniline moiety. This primary amine group can readily participate in a wide range of chemical reactions, enabling the synthesis of larger, more complex molecules designed to interact with biological targets.

Reduction to a Key Synthetic Intermediate

The foundational step in utilizing this compound for scaffold development is the chemical reduction of its nitro group. This reaction converts the electron-withdrawing nitro group into a nucleophilic amino group, fundamentally altering the compound's reactivity. google.com This transformation is typically achieved using standard reducing agents, such as catalytic hydrogenation. google.com The product of this reaction is the crucial intermediate for subsequent derivatization.

Table 1: Synthesis of Key Intermediate 4-amino-N,N-dimethylbenzylamine This table illustrates the common chemical transformation for preparing the primary building block from this compound.

Starting Material Reaction Type Typical Reagents Product
This compound Nitro Group Reduction H₂, Pd/C (Palladium on Carbon) or SnCl₂ (Stannous Chloride) 4-amino-N,N-dimethylbenzylamine

Formation of Urea (B33335) and Thiourea-Based Scaffolds

One of the most significant applications of 4-amino-N,N-dimethylbenzylamine in drug discovery is the synthesis of urea and thiourea (B124793) derivatives. mdpi.combohrium.com These functional groups are considered "privileged structures" in medicinal chemistry because of their ability to act as rigid hydrogen bond donors and acceptors. nih.govrsc.org This allows them to form stable, predictable interactions with the backbones of protein targets, such as kinases and other enzymes. nih.gov A vast number of approved drugs and clinical candidates across various therapeutic areas, including oncology and infectious diseases, incorporate the urea or thiourea moiety. bohrium.com

The synthesis of these scaffolds is straightforward, involving the reaction of the primary amine of 4-amino-N,N-dimethylbenzylamine with various isocyanates or isothiocyanates. This reaction creates a diverse library of compounds where the properties can be systematically modified by changing the substituent on the isocyanate or isothiocyanate reactant. researchgate.net

Table 2: General Synthesis of Urea and Thiourea Derivatives This table outlines the synthetic route to urea and thiourea scaffolds from the key amino intermediate. The 'R' group can be a wide variety of aliphatic, aromatic, or heterocyclic moieties, allowing for extensive chemical diversification.

Reactant 1 Reactant 2 Scaffold Formed General Structure
4-amino-N,N-dimethylbenzylamine R-N=C=O (Isocyanate) Substituted Urea Urea Structure
4-amino-N,N-dimethylbenzylamine R-N=C=S (Isothiocyanate) Substituted Thiourea Thiourea Structure

Use in Heterocyclic and Other Bioactive Scaffolds

Beyond ureas, the 4-amino-N,N-dimethylbenzylamine intermediate is a valuable precursor for a multitude of other medicinal scaffolds. The primary amine can serve as a nucleophile or as a foundational element in the construction of various heterocyclic ring systems, which are core components of many pharmaceuticals. mdpi.comnih.gov

For instance, condensation reactions with aldehydes or ketones can form Schiff bases (imines). researchgate.net These imines are not only bioactive in their own right in some contexts but are also versatile intermediates for synthesizing more complex structures, such as pyrazoles, pyrimidines, or other nitrogen-containing heterocycles. nih.govresearchgate.net Furthermore, the aniline substructure itself is a key feature in many classes of enzyme inhibitors, where it can be acylated or used in coupling reactions to build scaffolds that target kinases or other cellular proteins. mdpi.comnih.gov The incorporation of the 4-(dimethylaminomethyl)phenyl moiety can influence properties such as solubility and target engagement.

Table 3: Example of Schiff Base Formation for Further Elaboration This table shows a representative reaction demonstrating the versatility of the 4-amino-N,N-dimethylbenzylamine intermediate in forming precursors for more complex scaffolds.

Reactant 1 Reactant 2 Intermediate Type Potential Scaffold Class
4-amino-N,N-dimethylbenzylamine Aromatic Aldehyde (e.g., Benzaldehyde) Schiff Base (Imine) Precursor for various Heterocycles (e.g., Quinolines, Azetidinones)

Analytical and Separation Methodologies for N,n Dimethyl 1 4 Nitrophenyl Methanamine in Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool for the separation, identification, and purification of N,N-dimethyl-1-(4-nitrophenyl)methanamine. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix, the concentration of the analyte, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of this compound, particularly due to its aromatic and polar nature. These methods offer high resolution, sensitivity, and speed.

A common approach for the analysis of aromatic amines and nitroaromatic compounds is reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water or a buffer is typically employed. The presence of the nitro group and the dimethylamino group influences the compound's polarity and its retention on the column.

UPLC, which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UPLC-based method for the analysis of carcinogenic aromatic amines has been developed, demonstrating the suitability of this technique for compounds with similar functional groups. waters.com

For the detection of this compound in HPLC and UPLC, a UV detector is commonly used, with the wavelength set at a maximum absorbance of the nitroaromatic chromophore, often around 254 nm. epa.gov When coupled with mass spectrometry (LC-MS), this technique provides not only quantitative information but also structural confirmation of the analyte.

Table 1: Illustrative HPLC and UPLC Parameters for the Analysis of Aromatic Amines and Nitroaromatics

ParameterHPLCUPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, <2 µm)
Mobile Phase Acetonitrile/Water or Methanol/BufferAcetonitrile/Water or Methanol/Buffer
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Detection UV at 254 nmUV at 254 nm or MS
Temperature Ambient or controlled (e.g., 30-40 °C)Controlled (e.g., 30-40 °C)
Injection Volume 5 - 20 µL1 - 5 µL

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.

For the analysis of aromatic amines, a capillary column with a nonpolar or medium-polarity stationary phase is typically used. The oven temperature is programmed to ramp up to ensure the elution of the compound within a reasonable time frame. The injector and detector temperatures are set high enough to prevent condensation of the analyte.

Given the polarity of the dimethylamino group, derivatization may sometimes be employed to improve the chromatographic properties of similar amines, although the volatility of this compound may be sufficient for direct analysis. GC-MS data is available for the related compound N-methyl-1-(4-nitrophenyl)methanamine, indicating the feasibility of this technique for this class of compounds. nih.gov

A potential GC-MS method for this compound would involve a temperature program starting at a lower temperature and ramping up to around 250-300°C. A standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

Column chromatography is a widely used preparative technique for the purification of this compound from reaction mixtures and for the isolation of the pure compound. This method separates compounds based on their differential adsorption to a solid stationary phase.

For a compound with the polarity of this compound, a common choice for the stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent and a slightly more polar solvent. A common eluent system for this type of compound is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents is optimized to achieve good separation of the target compound from impurities.

The purification process involves packing a glass column with a slurry of silica gel in the nonpolar solvent. The crude sample is then loaded onto the top of the column, and the eluent is passed through the column. The different components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected as the eluent exits the column, and these are analyzed (often by thin-layer chromatography, TLC) to identify those containing the pure product.

Table 2: Typical Parameters for Column Chromatography Purification of this compound

ParameterDescription
Stationary Phase Silica Gel (e.g., 60-120 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (ratio optimized based on TLC)
Column Dimensions Dependent on the amount of sample to be purified
Sample Loading Concentrated solution of the crude product
Elution Gravity flow or flash chromatography (with pressure)
Fraction Collection Manual or automated fraction collection
Monitoring Thin-Layer Chromatography (TLC) with UV visualization

Advanced Mass Spectrometry Techniques in the Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. When coupled with chromatographic techniques (GC-MS or LC-MS), it provides both separation and identification capabilities.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For this compound (molecular weight: 180.22 g/mol ), the molecular ion peak would be expected at m/z 180.

The fragmentation of this compound is likely to be influenced by the presence of the benzyl (B1604629) group, the dimethylamino group, and the nitro group. A key fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion or a substituted benzyl cation. The presence of the dimethylamino group would likely lead to the formation of an iminium ion through alpha-cleavage. The nitro group can also influence fragmentation through rearrangements and losses of NO or NO₂.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information. In MS/MS, a specific ion (e.g., the molecular ion) is selected and subjected to further fragmentation, allowing for the elucidation of fragmentation pathways and the confirmation of specific structural motifs. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition and confirm the molecular formula with high accuracy.

Gel Permeation Chromatography (GPC) for Related Polymeric Structures

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. While not directly used for the analysis of the small molecule this compound itself, GPC is highly relevant for the characterization of polymers that may be synthesized from or functionalized with this compound or its derivatives.

For instance, this compound could be used to functionalize a pre-existing polymer, such as poly(vinylbenzyl chloride), by nucleophilic substitution of the chloride. The resulting polymer would have pendant N,N-dimethyl-4-nitrobenzylamine groups. GPC would be used to analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of both the starting polymer and the functionalized product to assess if any degradation or cross-linking occurred during the reaction. researchgate.net

The GPC analysis of such polymers would typically be carried out in an organic solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of elution volume versus log(molecular weight). The molecular weight distribution of the unknown polymer is then determined by comparing its elution profile to this calibration curve.

Table 3: General Parameters for GPC Analysis of Functionalized Polymers

ParameterDescription
Columns Set of columns with different pore sizes to cover a wide molecular weight range (e.g., polystyrene-divinylbenzene based)
Mobile Phase (Eluent) Tetrahydrofuran (THF), Dimethylformamide (DMF), or other suitable organic solvent
Flow Rate Typically 1.0 mL/min
Detector Refractive Index (RI) detector is common; UV or light scattering detectors can also be used
Calibration Polystyrene or other relevant polymer standards
Sample Preparation Polymer dissolved in the mobile phase and filtered

Future Research Directions and Emerging Applications of N,n Dimethyl 1 4 Nitrophenyl Methanamine in Academic Disciplines

Exploration of Novel Synthetic Pathways

The conventional synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine typically involves the nucleophilic substitution of a 4-nitrobenzyl halide with dimethylamine (B145610). While effective, future research is geared towards developing more efficient, sustainable, and scalable synthetic methodologies.

Emerging strategies focus on green chemistry principles to minimize waste and energy consumption. One promising area is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netrsc.orgnih.gov The application of MAOS to the N-alkylation of amines is a well-documented strategy for improving synthetic efficiency. researchgate.netmdpi.com

Another advanced approach involves Phase-Transfer Catalysis (PTC) . This technique is highly effective for reactions involving reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the substrate. PTC can facilitate the N-alkylation using less hazardous and more economical inorganic bases and a wider range of solvents, thereby offering a greener alternative to traditional methods that often require harsh conditions or expensive organic bases. acs.orgacsgcipr.orgphasetransfercatalysis.comresearchgate.net

Future investigations will likely focus on optimizing these methods, exploring novel solvent systems (such as deep eutectic solvents), and developing solid-supported catalysts to further enhance the sustainability and economic viability of the synthesis.

FeatureConventional SynthesisMicrowave-Assisted Synthesis (MAOS)Phase-Transfer Catalysis (PTC)
Principle Nucleophilic substitution with conventional heatingUse of microwave energy to accelerate reactionA catalyst shuttles reactants between immiscible phases
Reaction Time Several hoursMinutesHours, but often with improved efficiency
Energy Input High and sustainedLower overall energy due to short timeModerate
Yields Moderate to goodOften higher than conventional methods researchgate.netGood to excellent
Sustainability Moderate; may require harsh conditionsHigh; reduced energy and time rsc.orgHigh; allows use of milder bases and greener solvents acsgcipr.org

Advanced Spectroscopic and Structural Characterization Techniques

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are sufficient for routine identification, a deeper understanding of the molecule's structure and properties requires more advanced methods.

Single-crystal X-ray diffraction stands as the definitive technique for elucidating the precise three-dimensional structure of this compound in the solid state. Such an analysis would provide exact data on bond lengths, bond angles, and torsional angles. researchgate.net For molecules containing both nitro and amino groups, crystallographic studies reveal crucial information about intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing and influence the material's bulk properties. nih.govnih.govuned.es Although a crystal structure for the title compound is not widely reported, analysis of similar structures allows for the prediction of its key geometric parameters.

ParameterExpected Value/ObservationSignificance
C-N-C Angle (Amine) ~110-115°Indicates the geometry and steric environment of the tertiary amine group.
C-N Bond Length (Nitro) ~1.47 ÅReflects the electronic influence of the aromatic ring on the nitro group.
O-N-O Angle (Nitro) ~123-125°Characteristic of the sp² hybridized nitrogen in the nitro group.
Aromatic Ring Planarity Expected to be nearly planarConfirms the aromatic system's integrity.
Dihedral Angle Angle between the phenyl ring and the C-N-O plane of the nitro groupReveals any twisting of the nitro group out of the ring plane, which affects electronic conjugation. nih.gov
Intermolecular Interactions Potential for weak C-H···O hydrogen bondsThese interactions are crucial for understanding crystal packing and solid-state properties. researchgate.net

Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT) , offers powerful tools for predicting and understanding the behavior of molecules like this compound at an electronic level. nih.govresearchgate.net These theoretical studies can elucidate structure-property relationships that are difficult to probe experimentally.

Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties. nih.gov For this molecule, the HOMO is expected to be localized on the electron-rich dimethylamino-benzyl fragment, while the LUMO would be centered on the electron-deficient nitrophenyl moiety. beilstein-journals.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and electronic transition energies. beilstein-journals.orgijcce.ac.ir

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, a negative potential would be expected around the nitro group's oxygen atoms, while the regions around the aromatic protons would be positive.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, quantifying the stability gained from electron delocalization between donor and acceptor orbitals. nih.gov

Computational ParameterPredicted FindingImplication
HOMO Energy Relatively highIndicates good electron-donating capability.
LUMO Energy Relatively lowIndicates good electron-accepting capability.
HOMO-LUMO Gap (ΔE) Relatively smallSuggests higher chemical reactivity and potential for visible light absorption. nih.gov
Dipole Moment (µ) SignificantArises from the charge separation between the donor and acceptor groups.
MEP Analysis Negative potential on nitro group; positive on aromatic hydrogensPredicts sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Development of this compound as a Platform for Functional Materials Research

The molecular structure of this compound is a classic example of a "push-pull" system. It contains an electron-donating (push) group (-N(CH₃)₂) and an electron-withdrawing (pull) group (-NO₂) linked by a π-conjugated system (the benzene (B151609) ring). Although the methylene (B1212753) (-CH₂) spacer separates the amine from the ring, the benzylamine (B48309) nitrogen's lone pair can still influence the ring's electronics. This architecture is a cornerstone for designing molecules with significant second-order nonlinear optical (NLO) properties. mdpi.comnih.govnih.gov

NLO materials are crucial for applications in optoelectronics, including optical data storage, telecommunications, and frequency doubling. acs.orgresearchgate.net The NLO response in push-pull chromophores arises from the significant difference in dipole moment between the electronic ground state and the excited state, which is facilitated by intramolecular charge transfer (ICT) upon photoexcitation. nih.gov Future research will involve:

Incorporating this compound as a chromophore into polymer matrices (guest-host systems) to create processable NLO-active films. rsc.org

Synthesizing derivatives with modified donor, acceptor, or bridge components to fine-tune the NLO response.

Studying its potential in self-assembled monolayers for creating highly ordered, functional thin films. mdpi.com

Investigation of this compound in Reaction Catalysis

The presence of a tertiary amine functionality opens up avenues for exploring this compound in the field of catalysis.

Organocatalysis : Tertiary amines are a well-established class of organocatalysts, often acting as Brønsted or Lewis bases. wikipedia.org They have been successfully employed as simple, metal-free catalysts for various transformations, including the fixation of carbon dioxide into cyclic carbonates. researchgate.net The basic nitrogen atom in this compound could potentially catalyze reactions such as Michael additions, Baylis-Hillman reactions, or polymerizations.

Ligand in Metal Catalysis : The lone pair of electrons on the nitrogen atom can coordinate to transition metal centers, making the molecule a potential ligand in homogeneous catalysis. While phosphine (B1218219) ligands are common, amine-based ligands are gaining traction due to their lower cost and distinct electronic properties. For instance, structurally similar N,O-bidentate ligands like N,N-dimethyl-β-alanine have proven highly effective in palladium-catalyzed Heck reactions. organic-chemistry.org Future studies could explore the utility of this compound or its derivatives as ligands in cross-coupling reactions, hydrogenations, or other metal-catalyzed processes. organic-chemistry.org The electronic properties of the ligand could be tuned by modifying the substituents on the aromatic ring, thereby influencing the activity and selectivity of the metal catalyst.

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-1-(4-nitrophenyl)methanamine?

The compound is typically synthesized via reductive amination or condensation reactions. For example, catalytic hydrogenation of the nitro group in this compound oxide (using Pd/C and H₂ in ethanol) yields intermediates like 4-((dimethylamino)methyl)aniline . Alternatively, Mannich-type reactions involving formaldehyde and dimethylamine with nitro-substituted precursors are common. Reaction parameters such as solvent choice (e.g., ethanol or acetic acid) and temperature (0–55°C) significantly influence yield and purity .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the dimethylamino group (δ ~2.25–2.40 ppm for CH₃ and ~3.50–3.84 ppm for CH₂) and aromatic protons (δ ~7.0–8.2 ppm) confirm structure .
  • IR spectroscopy : Absorptions at ~2760–2944 cm⁻¹ (C-H stretching in CH₃/CH₂) and ~1523 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 181.1 [M+H]⁺) and fragmentation patterns provide molecular weight confirmation .

Q. What are the primary applications of this compound in medicinal chemistry?

The dimethylaminomethyl and nitro groups make it a versatile pharmacophore. It serves as a precursor for bioactive molecules, such as COX-2 inhibitors (e.g., compound 26 in imidazo[2,1-b]thiazole derivatives), where the dimethylamino group enhances enzyme binding . The nitro group can also be reduced to an amine for further functionalization .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying conditions?

Yields (66.5–91.6%) depend on reaction setup. For example:

  • Catalyst selection : Pd/C in hydrogenation improves nitro-to-amine conversion efficiency .
  • Solvent effects : Acetic acid enhances electrophilic substitution in Mannich reactions, while ethanol facilitates purification .
  • Temperature control : Maintaining 50–55°C during condensation minimizes byproducts . Contradictions in yield data (e.g., 66.5% vs. 91.6%) may arise from differences in workup methods (e.g., recrystallization in acetone vs. filtration) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculates charge distribution, dipole moments, and frontier molecular orbitals. For instance:

  • LogP predictions : Consensus logP ~3.4 (via iLOGP, XLOGP3) indicates moderate lipophilicity, critical for drug design .
  • Molecular docking : Overlay with COX-2 inhibitors (e.g., SC558) reveals binding interactions, explaining selectivity .
  • QSAR models : Correlate structural features (e.g., nitro group electron-withdrawing effects) with biological activity .

Q. How does the nitro group influence stability and reactivity?

The electron-withdrawing nitro group:

  • Reduces basicity of the dimethylamino group, altering solubility (e.g., ~0.01 mg/mL in water) .
  • Increases susceptibility to photodegradation, requiring storage in dark conditions.
  • Enables reduction to aniline derivatives (e.g., via H₂/Pd-C), expanding synthetic utility .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from:

  • Assay variability : Chemiluminescent vs. fluorometric methods affect sensitivity .
  • Purity issues : HPLC purity >98% minimizes off-target effects .
  • Cell line differences : Enzyme expression levels in various models alter potency .

Q. How can derivatives enhance target selectivity in enzyme inhibition?

Structural modifications include:

  • Heterocyclic integration : Imidazo[2,1-b]thiazole derivatives improve COX-2 binding via π-π stacking .
  • Nitro replacement : Sulfonyl or methylsulfonyl groups enhance selectivity and metabolic stability .
  • Quaternary ammonium salts : Improve solubility for in vivo studies (e.g., tetradecan-1-aminium derivatives) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key issues:

  • Purification : Recrystallization in acetone removes impurities but requires precise temperature control .
  • Catalyst recovery : Pd/C recycling reduces costs in hydrogenation steps .
  • By-product management : Silica gel chromatography or fractional distillation isolates the target compound .

Q. How is solubility and lipophilicity determined experimentally?

  • LogP measurements : Reverse-phase HPLC or shake-flask methods validate computational predictions (e.g., XLOGP3 ~4.02) .
  • Solubility assays : Equilibrium solubility in PBS or DMSO is quantified via UV-Vis spectroscopy .
  • BOILED-Egg model : Predicts gastrointestinal absorption (high) and blood-brain barrier penetration (yes) .

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Feasible Synthetic Routes

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N,N-dimethyl-1-(4-nitrophenyl)methanamine
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N,N-dimethyl-1-(4-nitrophenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.